(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the pyrrolidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Serves as a building block for peptides and peptidomimetics, aiding in the study of protein-protein interactions.
Materials Science: Utilized in the development of novel materials with specific properties, such as chiral catalysts and ligands.
Chemical Synthesis: Acts as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can protect the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-amino-2-pyrrolidinecarboxylate: Lacks the benzyloxycarbonyl group, making it more reactive.
(2S,4S)-Methyl 4-(((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Contains a tert-butoxycarbonyl (Boc) group instead of a benzyloxycarbonyl group, offering different protection and deprotection conditions.
(2S,4S)-Methyl 4-(((methoxycarbonyl)amino)pyrrolidine-2-carboxylate: Features a methoxycarbonyl group, providing different reactivity and stability.
Uniqueness
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which offer a balance of stability and reactivity. The benzyloxycarbonyl group provides effective protection for the amino group, while the methyl ester allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12-/m0/s1 |
InChI Key |
MDYGFJHMKWJTTE-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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